N-butyl-4-methoxy-2-methylaniline
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Overview
Description
N-butyl-4-methoxy-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butyl group, a methoxy group, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-methoxy-2-methylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-methylaniline with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methoxy-2-methylaniline
Reagent: Butyl halide (e.g., butyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
Reaction Conditions: Reflux at elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-methoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butyl-4-methoxy-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.
Industrial Processes: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-methoxyaniline
- N-butyl-2-methylaniline
- N-butyl-4-methoxy-2-ethylaniline
Uniqueness
N-butyl-4-methoxy-2-methylaniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butyl-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-8-13-12-7-6-11(14-3)9-10(12)2/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
ZWOBYYVGPQWHAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
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